Tobramycin

Übersicht

Beschreibung

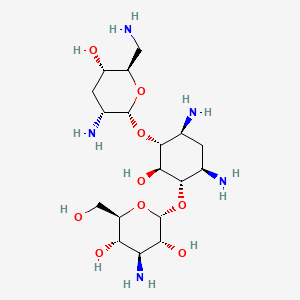

Tobramycin ist ein Aminoglykosid-Antibiotikum, das aus dem Bakterium Streptomyces tenebrarius gewonnen wird. Es wird hauptsächlich zur Behandlung verschiedener Arten von bakteriellen Infektionen verwendet, insbesondere solcher, die durch gramnegative Bakterien verursacht werden. This compound ist besonders wirksam gegen Pseudomonas aeruginosa, ein häufiger Erreger bei nosokomialen Infektionen .

Wirkmechanismus

Target of Action

Tobramycin, an aminoglycoside antibiotic, primarily targets Gram-negative bacteria , especially species of Pseudomonas aeruginosa . It is used to treat various types of bacterial infections, particularly those associated with cystic fibrosis .

Mode of Action

This compound acts by binding to the 16S ribosomal RNA within the 30S ribosomal subunit of the bacterial cell . This interaction disrupts protein translation, leading to misreading of the genetic code and inhibition of translocation . The disruption of protein synthesis results in widespread cellular damage, including rapid uptake of aminoglycosides via elevated proton-motive force (PMF), membrane damage and breakdown, oxidative stress, and hyperpolarization of the membrane .

Biochemical Pathways

This compound affects several biochemical pathways. By binding to the 30S ribosomal subunit, it disrupts protein synthesis, leading to bacterial cell membrane damage and cell death . This disruption affects the bacterium at the biochemical, molecular, and ultrastructural levels . Additionally, host metabolites can stimulate the bacterial proton motive force (PMF), resulting in increased bacterial intracellular pH, which stimulates antibiotic uptake .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of other aminoglycosides . It is most frequently prescribed by intramuscular or intravenous injection for systemic treatment .

Result of Action

The result of this compound’s action is the death of the bacterial cells. The disruption of protein synthesis leads to widespread cellular damage, including rapid uptake of aminoglycosides via elevated proton-motive force (PMF), membrane damage and breakdown, oxidative stress, and hyperpolarization of the membrane . This leads to the death of the bacterial cells, making this compound a bactericidal antibiotic .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, the combination with beta-lactams, such as penicillin or cephalosporins, promotes this compound penetration through the outer walls of Gram-negative bacteria, enhancing the antibacterial efficiency . Furthermore, the local host microenvironment can influence antibiotic activity . Understanding the underlying basis of the discrepancy between the activity of antibiotics in vitro and in vivo may lead to improved diagnostic approaches and pave the way towards novel means to stimulate antibiotic activity .

Wissenschaftliche Forschungsanwendungen

Tobramycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in Studien über Aminoglykosid-Antibiotika und deren Wechselwirkungen mit bakteriellen Ribosomen verwendet.

Biologie: this compound wird in Studien über bakterielle Resistenzmechanismen und die Entwicklung neuer Antibiotika verwendet.

Medizin: this compound wird zur Behandlung verschiedener bakterieller Infektionen verwendet, einschließlich solcher bei Patienten mit Mukoviszidose und Augeninfektionen.

Industrie: This compound wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet, darunter Inhalationspräparate und Augentropfen .

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Bindung an die 30S-Untereinheit bakterieller Ribosomen. Diese Bindung stört die Initiation der Proteinsynthese, was zur Produktion fehlerhafter Proteine führt und letztendlich zum Absterben der Bakterienzelle führt. This compound stört auch die Integrität der bakteriellen Zellmembran, was zu seinen bakteriziden Wirkungen beiträgt .

Biochemische Analyse

Biochemical Properties

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria . The mechanism of action of this compound has not been unambiguously elucidated .

Cellular Effects

This compound is taken up and retained by proximal tubule and cochlear cells in the kidney and ear, respectively, and hence carries a risk of nephrotoxicity and ototoxicity . There is also a risk of neuromuscular block, which may be more pronounced in patients with preexisting neuromuscular disorders .

Molecular Mechanism

This compound works by binding to a site on the bacterial 30S and 50S ribosome, preventing formation of the 70S complex. As a result, mRNA cannot be translated into protein, and cell death ensues . This compound also binds to RNA-aptamers, artificially created molecules to bind to certain targets .

Temporal Effects in Laboratory Settings

In a study, the rate and extent of biofilm killing and recovery varied between antibiotic classes and maturity of the biofilm. Rapid antibiotic tolerance was observed with both antibiotics, exemplified by the ability of biofilm cells to grow in increasingly higher meropenem and this compound concentrations .

Dosage Effects in Animal Models

This dose can be increased or decreased depending on the individual dog’s response to the medication .

Metabolic Pathways

Spaceflight had a significant impact on different metabolic pathways. KEGG enrichment analysis indicated that the significantly enriched in the supernatant (S) were nicotinate and nicotinamide metabolism, aminobenzoate degradation, ABC transporters, metabolic pathways, and microbial metabolism in diverse environments .

Transport and Distribution

This compound is primarily eliminated unchanged via the kidney (76%–92%) and is characterized by a narrow therapeutic index . The volume of distribution of this compound is equivalent to about 30% of the total body weight and the half-life of this compound is about 2 hours .

Subcellular Localization

The subcellular localization of this compound in the renal cortices of rats was determined with ultrathin sections by immunogold labeling . This compound was detected over the lysosomes of proximal tubular cells, but the labeling was concentrated into small areas in the matrix of the lysosomes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tobramycin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die vom Naturstoff Nebramycin ausgehen. Die Synthese umfasst mehrere Schritte, darunter Glykosylierungs- und Entschützungsreaktionen. Zu den wichtigsten Schritten der Synthese gehören:

Glykosylierung: Anlagerung von Zuckerresten an den Aminocyclitol-Kern.

Entschützung: Abspaltung von Schutzgruppen, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentation unter Verwendung von Streptomyces tenebrarius. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um this compound zu isolieren. Die gereinigte Verbindung wird dann zu verschiedenen Darreichungsformen verarbeitet, wie z. B. Injektionslösungen, Inhalationspräparate und Augentropfen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tobramycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im this compound-Molekül verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Aminogruppen.

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die bei Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau des Antibiotikums zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei den Reaktionen von this compound gebildet werden, umfassen verschiedene Abbauprodukte und modifizierte Aminoglykoside. Diese Produkte können mit Methoden wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) analysiert werden .

Vergleich Mit ähnlichen Verbindungen

Tobramycin gehört zur Klasse der Aminoglykosid-Antibiotika, zu denen auch andere Verbindungen wie Gentamicin, Amikacin und Kanamycin gehören. Im Vergleich zu diesen Antibiotika ist this compound besonders wirksam gegen Pseudomonas aeruginosa. Seine einzigartige Struktur ermöglicht es ihm, bestimmten bakteriellen Resistenzmechanismen auszuweichen, was es zu einer wertvollen Option bei der Behandlung multiresistenter Infektionen macht .

Liste ähnlicher Verbindungen

- Gentamicin

- Amikacin

- Kanamycin

- Neomycin

Die Wirksamkeit von this compound gegen ein breites Spektrum von Bakterien und seine Fähigkeit, Resistenzmechanismen zu überwinden, unterstreichen seine Bedeutung sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

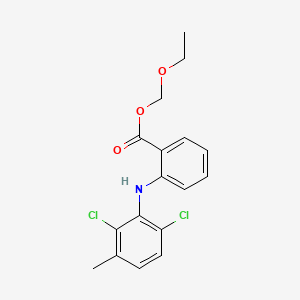

IUPAC Name |

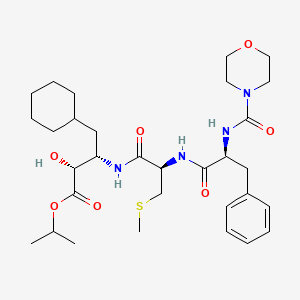

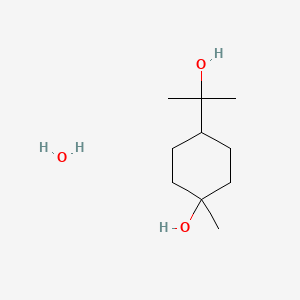

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFBUXFDBBNBW-PBSUHMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49842-07-1 (Sulfate) | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023680 | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

32986-56-4 | |

| Record name | Tobramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tobramycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tobramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOBRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tobramycin exert its antimicrobial effect?

A1: this compound, an aminoglycoside antibiotic, disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ] This binding interferes with the translation process, ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H37N5O9 and a molecular weight of 467.52 g/mol. [, ]

Q3: How does the stability of this compound change when mixed with other antibiotics in human serum?

A4: this compound's stability in human serum is affected by temperature and the presence of certain penicillins. [] For instance, at 0°C, this compound mixed with ampicillin was less stable compared to other mixtures. At 23°C and 37°C, mixing with carbenicillin resulted in decreased this compound stability. [, ]

Q4: Does this compound exhibit any catalytic properties?

A5: this compound itself is not known to have catalytic properties. Its primary mechanism of action involves binding and inhibiting the function of the bacterial ribosome. [, ]

Q5: Have computational methods been employed in this compound research?

A6: While computational chemistry techniques are not extensively discussed within the provided research, one study mentions the potential use of fluorescence polarization immunoassay (FPIA) for this compound analysis in human serum. []

Q6: What strategies enhance this compound stability and delivery?

A8: Research highlights the development of dry powder inhaler (DPI) formulations of this compound, aiming to improve lung deposition and reduce systemic side effects. [, , ] These formulations often involve techniques like spray drying and lipid coating to optimize particle size and dispersion. [, , ]

Q7: Are there any long-term stability concerns with this compound DPI formulations?

A9: Studies have demonstrated the stability of optimized this compound DPI formulations (lipid-coated, nanoparticle, and amorphous drug-coated) for over 12 months under various ICH temperature and humidity conditions. These formulations maintained their crystalline state, particle size distribution, redispersion characteristics, and deposition results. []

Q8: Is there specific information available regarding SHE regulations for this compound in these papers?

A8: The provided research articles primarily focus on clinical and pharmacological aspects of this compound. They don't delve into specific SHE regulations.

Q9: How is this compound absorbed and eliminated from the body?

A11: this compound is poorly absorbed orally and is typically administered intravenously or via inhalation. [, ] It's primarily eliminated renally, with dosage adjustments necessary for patients with impaired kidney function. [, , , ]

Q10: Does the route of administration affect this compound's pharmacokinetics?

A12: Yes, the route of administration significantly impacts this compound pharmacokinetics. [, , , ] Inhaled this compound achieves high concentrations in the lungs with minimal systemic absorption, while intravenous administration results in higher serum levels. [, , , , ]

Q11: How does age influence this compound pharmacokinetics?

A13: Research indicates that elderly patients, particularly those over 80, may have a longer this compound half-life, potentially due to age-related decline in kidney function. []

Q12: What in vitro models are used to study this compound's activity?

A12: In vitro studies utilize various methods to evaluate this compound's efficacy, including:

- Minimum inhibitory concentration (MIC) determination: This common method assesses the lowest concentration of this compound required to inhibit bacterial growth. [, , , , , ]

- Time-kill assays: These assays provide a dynamic view of this compound's bactericidal activity over time. []

- Biofilm models: These models assess this compound's effectiveness against bacteria growing in biofilms, which are more resistant to antibiotics. [, , ]

Q13: What in vivo models are used to study this compound?

A15: Animal models, particularly mouse models, have been employed to investigate this compound's efficacy in lung infections, including adaptive resistance. [] Additionally, rabbit models are used for ocular drug delivery studies, assessing corneal penetration and efficacy against bacterial keratitis. []

Q14: Are there clinical trials evaluating this compound's efficacy?

A14: Numerous clinical trials have investigated this compound's efficacy in various clinical settings. These include:

- Eradication of Pseudomonas aeruginosa in cystic fibrosis (CF): Several trials have examined the effectiveness of inhaled this compound in eradicating P. aeruginosa from the lungs of CF patients. [, , , ]

- Treatment of acute bacterial conjunctivitis: Clinical trials have compared the efficacy and safety of different this compound ophthalmic formulations for treating eye infections. []

- Treatment of chronic intramedullary osteomyelitis: Studies have explored the use of this compound-loaded calcium sulfate as a novel treatment approach for bone infections. []

Q15: How does resistance to this compound develop?

A15: Resistance to this compound can arise through various mechanisms:

- Enzymatic modification: Bacteria can produce enzymes that inactivate this compound by acetylation, adenylation, or phosphorylation. [, ]

- Altered ribosomal target: Mutations in the bacterial ribosome can reduce this compound binding affinity, leading to resistance. [, ]

- Reduced permeability and efflux pumps: Bacteria can decrease this compound uptake or actively pump it out of the cell, lowering intracellular drug concentration. [, ]

Q16: Does resistance to other aminoglycosides confer cross-resistance to this compound?

A18: Yes, cross-resistance among aminoglycosides, including this compound, is a significant concern. [, , ] The shared mechanism of action and resistance mechanisms among these antibiotics contribute to the development of multidrug resistance. [, , ]

Q17: What are the potential adverse effects of this compound?

A17: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's important to acknowledge that like all medications, this compound can have potential adverse effects.

Q18: How do researchers aim to improve this compound delivery to the lungs?

A20: Researchers are exploring novel drug delivery systems, particularly for pulmonary administration, to enhance this compound's therapeutic index. [, , ] Dry powder inhalers (DPIs) are designed to deliver this compound directly to the lungs, achieving high local concentrations while minimizing systemic exposure and potential side effects. [, , , ]

Q19: Are there any other targeted delivery approaches for this compound?

A21: Beyond pulmonary delivery, researchers are investigating this compound-loaded nanostructured liquid crystalline particles for ocular delivery. [] This approach aims to improve drug retention time and corneal permeability, enhancing its effectiveness in treating bacterial keratitis. []

Q20: What analytical methods are used to measure this compound concentrations?

A20: Various analytical techniques are employed for this compound quantification, including:

- High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify this compound in various matrices. [, ]

- Radioenzymatic assay: This sensitive method uses a radiolabeled substrate to measure this compound concentrations. []

- Colorimetric assay: This simple and rapid method relies on a color change to quantify this compound. []

Q21: What methods are used to assess this compound susceptibility?

A21: Commonly used methods for determining bacterial susceptibility to this compound include:

- Agar dilution: This reference method involves incorporating varying concentrations of this compound into agar plates and assessing bacterial growth. [, , , ]

- Broth microdilution: This automated method uses liquid media with different this compound concentrations to determine the minimum inhibitory concentration (MIC). [, ]

- Etest: This commercially available strip method provides a gradient of this compound concentrations on a plastic strip for MIC determination. []

Q22: Do the provided articles address the environmental impact of this compound?

A22: The provided research focuses on clinical and pharmacological aspects of this compound. They don't provide information on its environmental impact or degradation.

Q23: How does this compound's solubility impact its formulation and delivery?

A26: While specific solubility data is not provided in the research articles, achieving optimal this compound dissolution and solubility is crucial for its formulation, particularly for inhaled delivery systems like DPIs. [, ]

Q24: Do the provided articles address this compound's immunogenicity or potential immunological responses?

A24: The research papers primarily focus on this compound's antibacterial activity and pharmacokinetic properties. They don't delve into its immunogenicity or potential to elicit immunological responses.

Q25: Do the articles provide information on this compound's interactions with drug transporters or metabolizing enzymes? What about its biocompatibility and biodegradability?

A25: The research focuses primarily on this compound's direct antibacterial effects and clinical applications. It doesn't provide specific details regarding interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability.

Q26: Do the articles compare this compound with alternative antibiotics? Is there information on recycling, waste management, or research infrastructure?

A30: While some articles compare this compound's efficacy to other antibiotics like gentamicin and amikacin, [, , ] they primarily focus on this compound's specific properties and applications. There's no discussion on recycling, waste management, or research infrastructure related to this compound.

Q27: How has this compound research evolved over time?

A31: Although not explicitly detailed, the research papers offer insights into the evolution of this compound research, highlighting its use in various clinical settings and the development of novel formulations for improved delivery and efficacy. Early studies focused on comparing this compound's efficacy with existing aminoglycosides, [, , ] while more recent research explores targeted delivery systems, [, , , , ] combination therapies, [, , ] and its use in specific patient populations like those with cystic fibrosis. [, , , ]

Q28: How does this compound research bridge different scientific disciplines?

A32: this compound research exemplifies cross-disciplinary collaboration, encompassing aspects of microbiology, pharmacology, pharmaceutical sciences, and clinical medicine. Efforts to develop novel drug delivery systems, understand resistance mechanisms, and optimize treatment strategies highlight the synergistic nature of this research field. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.